molecular formula C11H14N2 B2967245 3-(1H-Indol-1-YL)propan-1-amine CAS No. 46170-17-6

3-(1H-Indol-1-YL)propan-1-amine

Cat. No. B2967245
CAS RN: 46170-17-6
M. Wt: 174.247
InChI Key: WUQNGTJFNCCRKY-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as 3-alkylindoles . It is also known by its IUPAC name, 3-indol-1-ylpropan-1-amine .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 1,3,3-tri (1 H -indol-3-yl)propan-1-one was synthesized via direct alkylation reaction of indole with chalcone in an eco-friendly manner . Another synthesis involved the generation of a compound through silica gel column chromatography .


Molecular Structure Analysis

The molecular formula of 3-(1H-Indol-1-YL)propan-1-amine is C11H14N2 . The InChI code is 1S/C11H14N2/c12-7-3-8-13-9-6-10-4-1-2-5-11 (10)13/h1-2,4-6,9H,3,7-8,12H2 .


Physical And Chemical Properties Analysis

The molecular weight of 3-(1H-Indol-1-YL)propan-1-amine is 174.24 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 3 .

Scientific Research Applications

Heterocyclic Building Blocks

“3-(1H-Indol-1-YL)propan-1-amine” is used as a heterocyclic building block in the synthesis of various complex organic compounds .

Antiviral Activity

Indole derivatives, including “3-(1H-Indol-1-YL)propan-1-amine”, have shown potential antiviral activity. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives are known to possess anti-inflammatory properties. This makes “3-(1H-Indol-1-YL)propan-1-amine” a potential candidate for the development of new anti-inflammatory drugs .

Anticancer Activity

Indole derivatives have been found to exhibit anticancer activity. In fact, new compounds synthesized from “3-(1H-Indol-1-YL)propan-1-amine” have shown dose-dependent cytotoxic activities on MDA-MB-231 cancer cells .

Anti-HIV Activity

Some indole derivatives have shown potential as anti-HIV agents. This suggests that “3-(1H-Indol-1-YL)propan-1-amine” could be used in the development of new anti-HIV drugs .

Antimicrobial Activity

Indole derivatives, including “3-(1H-Indol-1-YL)propan-1-amine”, have demonstrated antimicrobial activity, making them potential candidates for the development of new antimicrobial drugs .

Antitubercular Activity

“3-(1H-Indol-1-YL)propan-1-amine” has been tested for its in vitro antimycobacterial activity against various strains of Mycobacterium, including M. tuberculosis H37Rv, Mycobacterium smegmatis, Mycobacterium fortuitum, and MDR-TB strains .

Antidiabetic Activity

Indole derivatives have been found to possess antidiabetic properties. This suggests that “3-(1H-Indol-1-YL)propan-1-amine” could be used in the development of new antidiabetic drugs .

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . It is recommended to handle the compound with care, using appropriate safety measures .

Future Directions

The future directions of research on 3-(1H-Indol-1-YL)propan-1-amine could involve further exploration of its potential as a monoamine reuptake inhibitor . Additionally, the eco-friendly synthesis method could be optimized for industrial applications .

Mechanism of Action

Mode of Action

It is known that the compound belongs to the class of organic compounds known as 3-alkylindoles . These compounds contain an indole moiety, which carries an alkyl chain at the 3-position . The indole group is a crucial structure in many biological compounds, such as neurotransmitters, and is likely to play a significant role in the compound’s mode of action.

properties

IUPAC Name

3-indol-1-ylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c12-7-3-8-13-9-6-10-4-1-2-5-11(10)13/h1-2,4-6,9H,3,7-8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUQNGTJFNCCRKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

46170-17-6
Record name 3-(1H-indol-1-yl)propan-1-amine
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